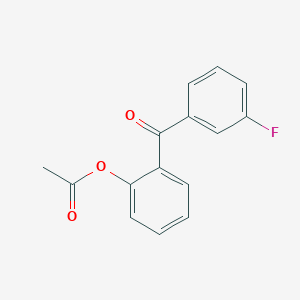

2-Acetoxy-3'-fluorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(3-fluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZBLVCKLCCZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641560 | |

| Record name | 2-(3-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-01-1 | |

| Record name | [2-(Acetyloxy)phenyl](3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Acetoxy-3'-fluorobenzophenone" CAS number and molecular weight

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Acetoxy-3'-fluorobenzophenone, a fluorinated benzophenone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific regioisomer, this document outlines a robust, plausible synthetic pathway, provides predicted physicochemical and spectroscopic properties based on established principles and data from analogous compounds, and explores potential applications grounded in the known bioactivity of related molecular scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the chemistry of this compound class.

Introduction and Core Molecular Attributes

Benzophenones are a class of aromatic ketones that serve as a versatile scaffold in organic synthesis and are prevalent in a variety of biologically active compounds and functional materials. The incorporation of a fluorine atom into the benzophenone core can significantly modulate its electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. The acetoxy group, on the other hand, can act as a pro-drug moiety or a synthetic handle for further functionalization. This guide focuses on the specific isomer, 2-Acetoxy-3'-fluorobenzophenone.

While specific vendor information for "2-Acetoxy-3'-fluorobenzophenone" is scarce, a closely related and commercially available isomer is 2-Acetoxy-2'-fluorobenzophenone. For clarity and practical utility, the core attributes of this related compound are provided below.

Table 1: Core Molecular Attributes of 2-Acetoxy-2'-fluorobenzophenone

| Property | Value | Source/Note |

| CAS Number | 890098-99-4 | For 2-Acetoxy-2'-fluorobenzophenone |

| Molecular Formula | C₁₅H₁₁FO₃ | |

| Molecular Weight | 258.24 g/mol | |

| IUPAC Name | [2-(3-fluorobenzoyl)phenyl] acetate | For the title compound |

| Appearance | Predicted: White to off-white solid | Based on analogous benzophenones |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | Inferred from structural analogues |

Proposed Synthesis of 2-Acetoxy-3'-fluorobenzophenone

A reliable and logical synthetic route to 2-Acetoxy-3'-fluorobenzophenone proceeds via a two-step sequence involving a Friedel-Crafts acylation to form the key intermediate, 2-hydroxy-3'-fluorobenzophenone, followed by acetylation.

Step 1: Synthesis of 2-Hydroxy-3'-fluorobenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones. In this step, phenol is acylated with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hydroxyl group of phenol directs the acylation primarily to the ortho and para positions. The ortho isomer, 2-hydroxy-3'-fluorobenzophenone, can be separated from the para isomer by column chromatography.

Reaction:

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dry dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise.

-

After stirring for 15 minutes, add phenol (1.1 equivalents) dissolved in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid (e.g., 2M HCl).

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-hydroxy-3'-fluorobenzophenone isomer.

Step 2: Acetylation of 2-Hydroxy-3'-fluorobenzophenone

The final step is the acetylation of the phenolic hydroxyl group. This can be readily achieved using acetic anhydride or acetyl chloride in the presence of a base.

Reaction:

Experimental Protocol:

-

Dissolve 2-hydroxy-3'-fluorobenzophenone (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Add acetic anhydride (1.5 equivalents) to the solution. If using a non-basic solvent, add a catalytic amount of a base like triethylamine or DMAP.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-Acetoxy-3'-fluorobenzophenone. Further purification can be achieved by recrystallization if necessary.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to 2-Acetoxy-3'-fluorobenzophenone.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the principles of NMR, IR, and mass spectrometry, and by comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 7.80-7.20 (m, 8H, Ar-H): The aromatic protons are expected to appear in this region as a complex multiplet. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

-

δ 2.15 (s, 3H, -OCOCH₃): A singlet corresponding to the three protons of the acetyl group.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ 195.5 (C=O, ketone): The carbonyl carbon of the benzophenone.

-

δ 168.5 (C=O, ester): The carbonyl carbon of the acetoxy group.

-

δ 163.0 (d, J_CF ≈ 250 Hz, C-F): The carbon directly attached to the fluorine atom, showing a characteristic large one-bond carbon-fluorine coupling constant.

-

δ 150.0 - 120.0 (Ar-C): Multiple signals corresponding to the aromatic carbons.

-

δ 21.0 (-OCOCH₃): The methyl carbon of the acetoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2980 | Weak | Aliphatic C-H stretch (methyl) |

| ~1770 | Strong | C=O stretch (ester) |

| ~1670 | Strong | C=O stretch (ketone)[1] |

| ~1600, ~1480 | Medium | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments:

-

m/z = 258 (M⁺): The molecular ion peak.

-

m/z = 216: Loss of the acetyl group (CH₂=C=O, 42 Da).

-

m/z = 198: Subsequent loss of water from the 2-hydroxy-3'-fluorobenzophenone fragment.

-

m/z = 123: Fragment corresponding to the fluorobenzoyl cation [FC₆H₄CO]⁺.

-

m/z = 95: Fragment corresponding to the fluorophenyl cation [FC₆H₄]⁺.

Visualization of Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway in EI-MS.

Potential Applications and Research Directions

The unique combination of a fluorinated benzophenone scaffold and an acetoxy group suggests several promising avenues for research and application, particularly in medicinal chemistry.

-

Anticancer and Anti-inflammatory Agents: Benzophenone derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. The fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2]

-

Neuroprotective Agents: Fluorinated benzophenones have been investigated as potential agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[2] The specific substitution pattern of 2-Acetoxy-3'-fluorobenzophenone could offer novel interactions with these targets.

-

Chemical Intermediate: This molecule can serve as a valuable intermediate in the synthesis of more complex heterocyclic compounds, where the acetoxy group can be hydrolyzed to a phenol for further derivatization, or the ketone can be a site for various chemical transformations.

-

Photophysical Applications: The fluorination of aromatic systems can significantly alter their photophysical properties. This could lead to applications in materials science, such as in the development of novel fluorophores.[3]

The strategic incorporation of fluorine is a well-established strategy in drug design to modulate various properties of a lead compound.[4][5] Therefore, 2-Acetoxy-3'-fluorobenzophenone represents a compound of interest for further biological evaluation.

Conclusion

2-Acetoxy-3'-fluorobenzophenone is a molecule with significant potential in various scientific domains, particularly in the development of new therapeutic agents. While direct experimental data is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and relies on well-understood reactions. The predicted spectroscopic data provides a solid foundation for the characterization of this compound. The potential applications highlighted in this guide should encourage further research into the biological and material properties of this and related fluorinated benzophenones.

References

-

PrepChem.com. Synthesis of 2'-fluoro-2-hydroxy-4-methoxy-3-methylbenzophenone. Available from: [Link]

-

National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

-

St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Acetoxy-3'-fluorobenzophenone" synthesis from 3-fluorobenzoyl chloride

An In-Depth Technical Guide to the Synthesis of 2-Acetoxy-3'-fluorobenzophenone from 3-Fluorobenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Acetoxy-3'-fluorobenzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Friedel-Crafts acylation of phenyl acetate with 3-fluorobenzoyl chloride, utilizing a Lewis acid catalyst. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses critical process parameters that influence regioselectivity and product yield. Emphasis is placed on the scientific rationale behind procedural steps, potential side reactions such as the Fries rearrangement, and methods for product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

Benzophenones are a class of organic compounds that serve as crucial scaffolds in the development of pharmaceuticals and photoactive materials. The introduction of fluorine atoms and other functional groups can significantly modulate their biological activity and physicochemical properties. The target molecule, 2-Acetoxy-3'-fluorobenzophenone, incorporates a fluorine substituent, known to enhance metabolic stability and binding affinity in drug candidates, and an acetoxy group, which can serve as a synthetic handle or a prodrug moiety.

The most direct and established method for constructing the benzophenone core is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877.[1] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[2] In this guide, we focus on the acylation of phenyl acetate with 3-fluorobenzoyl chloride.

This specific transformation presents unique challenges. The substrate, phenyl acetate, is a phenolic ester, which can undergo an intramolecular acyl migration known as the Fries rearrangement under the same Lewis acidic conditions required for the primary reaction.[3][4] Furthermore, the acylation of the phenyl ring can occur at either the ortho or para position relative to the acetoxy group. This guide will address the strategies to control these competing pathways and selectively synthesize the desired ortho-acylated product.

Reaction Mechanisms

The synthesis involves two key competing electrophilic aromatic substitution pathways: the desired intermolecular Friedel-Crafts acylation and the potential intramolecular Fries rearrangement.

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[5]

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-fluorobenzoyl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[2][5]

-

Electrophilic Attack: The π-electron system of the phenyl acetate ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[5]

-

Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This deprotonation restores the aromaticity of the ring, yielding the ketone product.[1] The AlCl₃ catalyst is regenerated in this step, although it immediately complexes with the newly formed ketone product, necessitating the use of stoichiometric amounts of the catalyst.[1][6]

Caption: Mechanism of Friedel-Crafts Acylation.

Competing Side Reaction: The Fries Rearrangement

The Fries rearrangement is an organic reaction in which an aryl ester is transformed into a hydroxy aryl ketone using a Lewis acid catalyst.[4] Since phenyl acetate is an aryl ester, this reaction competes with the desired intermolecular acylation.

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This is followed by the cleavage of the acyl-oxygen bond to form an acylium ion, which then acts as an electrophile in an intramolecular attack on the aromatic ring at the ortho or para positions.[3][4]

Controlling the reaction temperature is crucial for managing this side reaction and influencing regioselectivity. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[7] However, in the context of a competing intermolecular acylation, careful optimization is required.

Caption: Mechanism of the competing Fries Rearrangement.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-Acetoxy-3'-fluorobenzophenone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equiv. | Notes |

| Phenyl Acetate | C₈H₈O₂ | 136.15 | 1.0 | Starting material, must be anhydrous. |

| 3-Fluorobenzoyl Chloride | C₇H₄ClFO | 158.56 | 1.1 | Acylating agent, highly corrosive and moisture-sensitive. |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 2.2 | Lewis acid catalyst, handle under inert atmosphere. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Anhydrous solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | 2M aqueous solution for workup. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Aqueous solution for neutralization. |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | Aqueous solution for washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent. |

Reaction Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃). The suspension will generate some heat. Cool the mixture to 0°C in an ice-water bath.

-

Acylium Ion Formation: Add 3-fluorobenzoyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. Stir the resulting mixture for an additional 15 minutes at 0°C.

-

Acylation: Dissolve phenyl acetate in anhydrous DCM and add this solution to the dropping funnel. Add the phenyl acetate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.[8] This step is highly exothermic and will decompose the aluminum chloride complexes.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.[9]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to separate the desired product from isomers and byproducts.

Results and Discussion

Product Characterization

The identity and purity of the synthesized 2-Acetoxy-3'-fluorobenzophenone should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A characteristic singlet for the acetoxy methyl group around 2.2-2.4 ppm. |

| ¹³C NMR | A carbonyl carbon signal around 195-200 ppm. An ester carbonyl signal around 168-170 ppm. A signal for the C-F bond showing a large coupling constant. |

| IR Spectroscopy | Strong C=O stretching frequencies for the ketone (~1670 cm⁻¹) and the ester (~1760 cm⁻¹). C-F stretching band around 1100-1250 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₁FO₃, M.W. = 258.25 g/mol ). |

Control of Regioselectivity and Side Reactions

The primary challenge in this synthesis is controlling the regioselectivity of the acylation and minimizing the Fries rearrangement.

-

Catalyst Choice: While AlCl₃ is the standard, other Lewis acids like FeCl₃ or ZnCl₂ can be used.[10][11] Milder catalysts may reduce the extent of the Fries rearrangement but might require higher temperatures or longer reaction times for the primary acylation.

-

Temperature Control: Maintaining a low temperature (0-5°C) during the addition of phenyl acetate is critical. This kinetically favors the intermolecular Friedel-Crafts reaction over the intramolecular Fries rearrangement, which typically requires higher activation energy.

-

Stoichiometry: A stoichiometric excess of AlCl₃ is required. One equivalent complexes with the acyl chloride, and another complexes with the carbonyl of the phenyl acetate substrate. The product ketone also complexes with AlCl₃, effectively sequestering the catalyst.[1]

Safety and Handling

-

3-Fluorobenzoyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a fume hood with appropriate gloves and eye protection.

-

Aluminum Chloride (Anhydrous): Reacts vigorously with moisture, releasing HCl gas. It is a corrosive solid. Handle in a dry environment (glovebox or under inert gas).

-

Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

Quenching: The workup procedure involving the addition of the reaction mixture to ice/acid is highly exothermic and releases HCl gas. This must be done slowly and cautiously in a fume hood.

Conclusion

The synthesis of 2-Acetoxy-3'-fluorobenzophenone via Friedel-Crafts acylation of phenyl acetate with 3-fluorobenzoyl chloride is a viable but challenging procedure. Success hinges on the careful control of reaction conditions, particularly temperature, to maximize the yield of the desired ortho-acylated product while minimizing the competing Fries rearrangement and the formation of the para-isomer. The protocol and insights provided in this guide offer a robust framework for researchers to successfully execute this synthesis and adapt it for related benzophenone derivatives.

References

- Grokipedia. Fries rearrangement. [URL: https://vertexaisearch.cloud.google.

- Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFluJX25dVxmyd2fvDsNNR2xquiEAWbJqGvK7VU6qVLmU0wbLGH4pLUPbnjWpKLz5HxJkU_VnXdEB0HWFnpnPAuRIb2TKF49i3rh62ow6aToUXpgQ2qQTxaOTQfga00eqRUDL21p1XHTLFe1WOgSEN1LjTIlIw_oJ5AsBKd2pBC22t90LRgs5yZ_RlLCri8uB4cxJfwuePp3uO_IjYXSvlnl8c4nuQ0U9eZ9x4m0O2qKWZwAINHb9XQ-5o22Li1IMYH6S-3j_Dd8ZUp0Vtlpw==]

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [URL: https://byjus.

- Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- Chemistry Steps. Friedel-Crafts Acylation. [URL: https://www.chemistrysteps.

- BYJU'S. What is the Fries Rearrangement Reaction?. [URL: https://byjus.com/chemistry/fries-rearrangement/]

- Physics Wallah. Reaction Mechanism of Fries Rearrangement. [URL: https://www.pw.live/neet/reaction-mechanism-of-fries-rearrangement-chemistry-neet]

- Guo, C. X., et al. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Chinese Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMUQy4ZwYr226dsC19O7O3pVsvGb07iPzbQ_ncgQXJ0vhTzERUjw9He0qxKMiJKTgKIFE6UnShNRgLfniz6x5nJv9aESE9RlFroNNJ11k-wBL6MAHGnlSCeJqq9gPPRFNtqreqSyc-p98W1AVa7ZmS_aLj-xeWzckfrsHo_YNKF5BVshQpnoKqLvqzqyJLoWBDQLXCtNI=]

- Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [URL: https://www.pw.

- Chem LibreTexts. 13 Friedel-Crafts Acylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE5Ueh6LyzqQbymqOL2jBZuX80s_jsgaevbWrNIX6iSD0T72X5juaa-quVc78jpMmJv-hmiX_zsfFWViNH5l8J-3Fo9-y8jrKdE_Wh7Gmm9tUkzbaumVsK5wZWsAppenvkSARF61vCB45aWl7uD6IgleTxk6jNAcpttv_NXz__vPfyVuJIM4cnNM4dkJd9IJsQMP_oPikL9YJW51HhYw_I2UhaO4Ozlg3do2AzhrsMWmc=]

- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.

- Sigma-Aldrich. Fries Rearrangement. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-mechanisms/fries-rearrangement]

- Organic Chemistry Portal. Friedel-Crafts Acylation. [URL: https://www.organic-chemistry.

- YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [URL: https://www.youtube.

- YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [URL: https://www.youtube.

- Lehman, J. W. (2002). Friedel-Crafts Acylation of Anisole. Course Hero. [URL: https://www.coursehero.

- University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZpZtEDY0p1cYFUYCjTn2nv9JGKPZ0SUZS_Fj3zZlzYOwXbEzqN02y7h8RmSbWUb1W5G0aVEW8lthi9Q6IuDHfJt_MK2-Neql5QeiUEZITLmVHpP8nxRsgcMzkZMEwF8N4vEgPPvWqtST7wSIwOZDQiA5Gjbhktvd0SyNfiHl1aljSa2HJ794BWZhoFX4IrN_kXyFUCz_2KyFo7rQcBLbs]

- BenchChem. The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide. [URL: https://www.benchchem.com/technical-guides/synthesis-of-2-amino-5-chloro-2-fluorobenzophenone]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 8. youtube.com [youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of 2-Acetoxy-3'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzophenone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug discovery, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.[3] This guide provides a comprehensive technical overview of the potential biological activities of a specific fluorinated benzophenone derivative, 2-Acetoxy-3'-fluorobenzophenone. While direct studies on this exact molecule are not extensively documented, this guide will extrapolate its potential based on the well-established structure-activity relationships of related fluorinated and acetoxylated benzophenones. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for validation, and provide a forward-looking perspective on its therapeutic potential.

The Benzophenone Scaffold: A Privileged Core in Drug Discovery

Benzophenones, characterized by a diphenyl ketone core, are found in numerous natural products and synthetic molecules with significant therapeutic value.[2] The versatility of this scaffold allows for systematic modifications of its aryl rings, enabling the fine-tuning of its pharmacological properties.[1] The biological activities of benzophenone derivatives are heavily influenced by the substitution patterns on their aryl rings.[2]

The Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and pharmacological properties.[3] Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the compound's half-life.[3]

-

Increased Lipophilicity: Fluorine can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[3]

-

Altered Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.[3]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for receptor binding.

The Significance of the Acetoxy Group

The 2-acetoxy group is a notable feature of 2-Acetoxy-3'-fluorobenzophenone. It is plausible that this group acts as a prodrug moiety. In a biological system, the acetoxy group can undergo hydrolysis by esterase enzymes to yield the corresponding 2-hydroxybenzophenone.[4] This bioactivation can be advantageous for improving oral bioavailability and cellular uptake.

Physicochemical Properties of 2-Acetoxy-3'-fluorobenzophenone

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₁FO₃ | Based on chemical structure. |

| Molecular Weight | ~258.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Common for benzophenone derivatives.[5] |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, ethanol) and poorly soluble in water. | Typical for benzophenone scaffolds.[1] |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of the fluorine and acetoxy groups would contribute to its lipophilicity. |

Potential Biological Activities and Hypothesized Mechanisms of Action

Based on the extensive research into fluorinated benzophenone derivatives, we can hypothesize several potential biological activities for 2-Acetoxy-3'-fluorobenzophenone.

Anticancer Activity

The benzophenone scaffold is a common feature in many anticancer agents.[1][2] Halogenation, particularly with fluorine, has been shown to significantly enhance the anticancer activity of these compounds.[1]

Hypothesized Mechanism of Action:

Many anticancer benzophenones exert their effects through the induction of apoptosis.[2] This could involve the activation of caspase cascades, leading to DNA fragmentation and programmed cell death.[2] Potential molecular targets could include key regulators of apoptosis such as Bcl-2 family proteins or signaling pathways like the p53 pathway.

Proposed Signaling Pathway for Apoptosis Induction

Caption: Hypothesized apoptotic pathway induced by 2-Acetoxy-3'-fluorobenzophenone.

Anti-inflammatory Activity

Benzophenone derivatives have been investigated for their anti-inflammatory properties.[2] Some analogues have shown potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.[2]

Hypothesized Mechanism of Action:

The anti-inflammatory effects could be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). Overproduction of prostaglandins, catalyzed by COX-2, is a hallmark of many inflammatory diseases.[2] By inhibiting COX-2, 2-Acetoxy-3'-fluorobenzophenone could reduce the synthesis of these inflammatory mediators.

Antimicrobial Activity

Certain benzophenone derivatives have demonstrated antimicrobial activity against a range of pathogens.[4]

Hypothesized Mechanism of Action:

The antimicrobial action could stem from the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes within the microorganism.[4] The lipophilic nature of the compound would facilitate its passage through the microbial cell membrane.

Neuroprotective Activity

Fluorinated benzophenone derivatives have been explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[6]

Hypothesized Mechanism of Action:

In the context of Alzheimer's disease, potential mechanisms could involve the inhibition of enzymes such as acetylcholinesterase (AChE) or the modulation of pathways related to amyloid-beta plaque formation and tau protein hyperphosphorylation.

Proposed Experimental Workflows for Validation

To validate the hypothesized biological activities of 2-Acetoxy-3'-fluorobenzophenone, a series of well-defined experimental workflows are proposed.

Synthesis of 2-Acetoxy-3'-fluorobenzophenone

A plausible synthetic route for 2-Acetoxy-3'-fluorobenzophenone is via a Friedel-Crafts acylation reaction.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-Acetoxy-3'-fluorobenzophenone.

Step-by-Step Protocol for Synthesis:

-

Friedel-Crafts Acylation:

-

To a solution of 2-hydroxyanisole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Slowly add 3-fluorobenzoyl chloride to the mixture at a controlled temperature.

-

Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.

-

Purify the resulting 2-hydroxy-3'-fluorobenzophenone by column chromatography.

-

-

Acetylation:

-

Dissolve the purified 2-hydroxy-3'-fluorobenzophenone in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine).

-

Add acetic anhydride dropwise and stir at room temperature.

-

Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the final product, 2-Acetoxy-3'-fluorobenzophenone, by recrystallization or column chromatography.

-

In Vitro Biological Assays

4.2.1. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[1]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of 2-Acetoxy-3'-fluorobenzophenone for 48-72 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

4.2.2. Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzyme with various concentrations of 2-Acetoxy-3'-fluorobenzophenone.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Determine the IC₅₀ value for COX-2 inhibition.

4.2.3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform serial dilutions of 2-Acetoxy-3'-fluorobenzophenone in a 96-well plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

4.2.4. Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing AChE enzyme and its substrate, acetylthiocholine.

-

Compound Incubation: Incubate the enzyme with various concentrations of 2-Acetoxy-3'-fluorobenzophenone.

-

Reaction Initiation and Detection: Add the substrate and a chromogenic reagent (e.g., DTNB). The reaction produces a colored product that can be measured spectrophotometrically.

-

Data Analysis: Calculate the IC₅₀ value for AChE inhibition.

Data Interpretation and Structure-Activity Relationships (SAR)

The results from these assays will provide valuable insights into the biological activities of 2-Acetoxy-3'-fluorobenzophenone. A systematic analysis of the data will help establish structure-activity relationships. For instance, comparing the activity of the acetoxy derivative with its hydrolyzed hydroxy counterpart can elucidate the role of the acetoxy group. Further modifications, such as altering the position of the fluorine atom or introducing other substituents, can be explored to optimize the desired biological activity.

Conclusion and Future Directions

2-Acetoxy-3'-fluorobenzophenone represents a promising scaffold for the development of novel therapeutic agents. Its structural features, particularly the presence of a fluorine atom and a hydrolyzable acetoxy group, suggest the potential for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The experimental workflows outlined in this guide provide a clear roadmap for the synthesis and biological evaluation of this compound. Future research should focus on a comprehensive screening of its activities, followed by lead optimization through medicinal chemistry efforts to enhance potency and selectivity. In vivo studies in relevant animal models will be a crucial next step to translate the in vitro findings into potential clinical applications.

References

- University of Birmingham's Research Portal. (2014, May 6). Fluorinated benzophenone derivatives: Balanced multipotent agents for Alzheimer's disease.

- Benchchem. (n.d.). Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery.

- PMC - NIH. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- PMC - NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- Benchchem. (n.d.). 2-Acetoxy-4'-chlorobenzophenone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.

- ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins.

- Benchchem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- Google Patents. (n.d.). Preparation method of 2-amino-4'-fluoro-benzophenone.

Sources

Physicochemical Characterization of 2-Acetoxy-3'-fluorobenzophenone: A Guide to Solubility and Stability Profiling

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 2-Acetoxy-3'-fluorobenzophenone. Recognizing the limited availability of public data on this specific molecule, this document emphasizes robust, first-principles-based experimental design. It is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries. The guide details theoretical considerations based on the compound's structure, provides step-by-step protocols for empirical determination of key parameters, and offers a framework for interpreting the resulting data. By following the methodologies outlined herein, researchers can generate the critical data required for informed decision-making in downstream applications, from reaction chemistry to formulation development.

Introduction: The Scientific Imperative

2-Acetoxy-3'-fluorobenzophenone is a substituted aromatic ketone. Its structure, featuring a benzophenone core, an acetoxy ester group, and a fluorine atom, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents or photoinitiators. The benzophenone moiety is a well-known pharmacophore and chromophore, while the acetoxy and fluoro substituents allow for fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Before any compound can advance in a development pipeline, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for success. Solubility dictates bioavailability and formulation possibilities, while stability determines shelf-life, storage conditions, and potential degradation products. This guide provides the necessary protocols to empirically determine these critical parameters for 2-Acetoxy-3'-fluorobenzophenone.

Part 1: Solubility Profiling

The solubility of a compound is a function of its molecular structure and the physicochemical properties of the solvent. The structure of 2-Acetoxy-3'-fluorobenzophenone presents competing features:

-

Hydrophobic Core: The large, aromatic benzophenone backbone is inherently nonpolar and will favor dissolution in organic solvents.

-

Polar Functionality: The acetoxy (ester) group provides a degree of polarity, allowing for hydrogen bond acceptance.

-

Lipophilic Substituent: The fluorine atom on the second phenyl ring generally increases lipophilicity.

Given these features, poor aqueous solubility is anticipated, while good solubility in a range of organic solvents is expected. A systematic screening approach is therefore essential.

Experimental Protocol: Kinetic Solubility Assessment in Common Solvents

This protocol describes a standard method for determining the kinetic solubility of a compound, which is a measure of how much of the solid compound, when added to a solvent, will dissolve within a defined period.

Objective: To determine the approximate solubility of 2-Acetoxy-3'-fluorobenzophenone in a panel of pharmaceutically and chemically relevant solvents.

Materials:

-

2-Acetoxy-3'-fluorobenzophenone (solid)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Methanol, HPLC grade

-

Ethanol, HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Purified Water (Milli-Q or equivalent)

-

96-well plates (polypropylene for sample prep, UV-transparent for analysis)

-

Plate shaker

-

Plate reader with UV-Vis capabilities (or HPLC-UV)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Acetoxy-3'-fluorobenzophenone, typically 10-20 mM, in 100% DMSO. This serves as the starting point for all subsequent dilutions.

-

Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the DMSO stock solution to create a standard curve.

-

Solvent Addition: Add the test solvents (e.g., Water, PBS, Methanol, etc.) to separate wells of a new 96-well plate. Then, add a small, fixed volume of the high-concentration DMSO stock solution to each well (a 1:100 dilution is common, e.g., 2 µL of stock into 198 µL of test solvent). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

-

Equilibration: Seal the plate and place it on a plate shaker at room temperature (e.g., 25 °C) for a period of 1.5 to 2 hours. This allows the system to reach a state of kinetic equilibrium. If the compound precipitates out of solution, it indicates that its solubility limit has been exceeded.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (λ_max) for benzophenone-like structures, typically around 254 nm. Alternatively, use HPLC-UV for more precise quantification.

-

Data Analysis: Compare the absorbance of the test samples to the standard curve generated from the serial dilutions to determine the concentration of the dissolved compound. This concentration is the kinetic solubility.

Data Presentation: Solubility Summary

The results of the solubility screening should be compiled into a clear, concise table. While specific experimental data for 2-Acetoxy-3'-fluorobenzophenone is not publicly available, the table below provides a template for presenting empirically determined values.

| Solvent System | Predicted Solubility Category | Experimentally Determined Solubility (µg/mL) |

| Purified Water (pH ~6.5) | Very Low / Practically Insoluble | Enter experimental data here |

| Phosphate Buffered Saline (pH 7.4) | Very Low / Practically Insoluble | Enter experimental data here |

| Methanol | High / Soluble | Enter experimental data here |

| Ethanol | High / Soluble | Enter experimental data here |

| Acetonitrile | High / Soluble | Enter experimental data here |

| Dimethyl Sulfoxide (DMSO) | Very High / Freely Soluble | Enter experimental data here |

| Dichloromethane (DCM) | High / Soluble | Enter experimental data here |

| Toluene | Moderate / Soluble | Enter experimental data here |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the solubility screening protocol.

Caption: Fig 1. Experimental workflow for kinetic solubility screening.

Part 2: Chemical Stability Assessment

Stability testing is crucial for identifying conditions that may lead to the degradation of a compound. For 2-Acetoxy-3'-fluorobenzophenone, two primary liabilities are apparent from its structure:

-

Hydrolytic Instability: The acetoxy group is an ester, which is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-hydroxy-3'-fluorobenzophenone and acetic acid.

-

Photochemical Instability: The benzophenone core is a well-known photosensitizer and can undergo photochemical reactions upon exposure to UV light.

A forced degradation study is the most efficient way to probe these potential liabilities.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and key degradation products of 2-Acetoxy-3'-fluorobenzophenone under various stress conditions.

Materials:

-

2-Acetoxy-3'-fluorobenzophenone

-

Solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Photostability chamber with controlled UV and visible light output (ICH Q1B compliant)

-

HPLC system with a UV detector and a suitable C18 column.

Methodology:

-

Sample Preparation: For each condition, prepare a sample by mixing the compound's stock solution with the stressor solution. Also, prepare a control sample stored under ambient conditions.

-

Acid Hydrolysis: Mix with 0.1 M HCl. If no degradation is observed after 24 hours, repeat with 1 M HCl, possibly with gentle heating (e.g., 60 °C).

-

Base Hydrolysis: Mix with 0.1 M NaOH. This reaction is often rapid; monitor at early time points (e.g., 1, 4, 8 hours).

-

Oxidative Stress: Mix with 3% H₂O₂ and store in the dark.

-

Photostability: Place the solution in a quartz cuvette or other UV-transparent container and expose it inside a photostability chamber. A parallel sample wrapped in aluminum foil serves as a dark control.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve partial degradation (e.g., 5-20%) to allow for the clear identification of degradation products.

-

Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC-UV method. The method must be capable of separating the parent compound from all major degradation products.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Calculate the peak area of any new peaks (degradation products) as a percentage of the total peak area.

-

If coupled with a mass spectrometer (LC-MS), tentative structures can be assigned to the degradation products.

-

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the compound's lability under different stress conditions.

| Stress Condition | Time / Duration | Temperature | % Parent Remaining | Major Degradation Products (Area %) | Observations |

| Control (Dark) | 24 h | 25 °C | Enter data | Enter data | Baseline stability |

| 0.1 M HCl | 24 h | 25 °C | Enter data | Enter data | Assess acid lability |

| 0.1 M NaOH | 8 h | 25 °C | Enter data | Enter data | Assess base lability (expect rapid hydrolysis) |

| 3% H₂O₂ | 24 h | 25 °C | Enter data | Enter data | Assess oxidative stability |

| Light (ICH Q1B) | 1.2M lux·h | 25 °C | Enter data | Enter data | Assess photostability |

Hypothesized Degradation Pathway

Based on fundamental organic chemistry principles, the most probable degradation pathway under hydrolytic stress is the cleavage of the ester bond.

Caption: Fig 2. Hypothesized primary degradation pathway via hydrolysis.

Conclusion and Recommendations

This guide outlines a robust, first-principles approach to characterizing the solubility and stability of 2-Acetoxy-3'-fluorobenzophenone. The provided protocols for kinetic solubility screening and forced degradation studies are industry-standard methods for generating the foundational data necessary for any chemical development program.

Key Recommendations:

-

Handling: Based on anticipated poor aqueous solubility, utilize organic co-solvents or enabling formulation technologies for aqueous applications.

-

Storage: Given the potential for hydrolysis and photodecomposition, the compound should be stored in a tightly sealed container, protected from light and moisture, and at controlled room temperature or under refrigeration. Avoid exposure to strongly acidic or basic environments.

-

Further Studies: For compounds advancing to later stages, more comprehensive studies such as thermodynamic solubility determination, solid-state stability, and full identification of degradation products using techniques like NMR and mass spectrometry would be warranted.

By systematically applying the methodologies described, researchers can build a comprehensive physicochemical profile of 2-Acetoxy-3'-fluorobenzophenone, mitigating risks and enabling a more efficient and informed development pathway.

References

As specific literature for 2-Acetoxy-3'-fluorobenzophenone is scarce, this section cites foundational methodologies and guidelines relevant to the described protocols.

-

ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

"Kinetic and Thermodynamic Solubility: A Guide for Scientists". Pion Inc. This application note provides a clear overview of the different types of solubility measurements. [Link]

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. This book is an authoritative resource on the principles and practice of forced degradation studies. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. This text provides a comprehensive background on the importance of physicochemical properties in drug discovery and development. [Link]

"2-Acetoxy-3'-fluorobenzophenone" literature review and background

An In-Depth Technical Guide to 2-Acetoxy-3'-fluorobenzophenone

Introduction

2-Acetoxy-3'-fluorobenzophenone is a substituted aromatic ketone of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a benzophenone core with an acetoxy group on one phenyl ring and a fluorine atom on the other, presents a versatile scaffold for the development of more complex molecules. Benzophenone derivatives are widely recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The presence of the fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Acetoxy-3'-fluorobenzophenone, aimed at researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise characterization of 2-Acetoxy-3'-fluorobenzophenone is fundamental for its application in synthetic chemistry. While direct experimental data is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁FO₃ |

| Molecular Weight | 258.24 g/mol [2] |

| IUPAC Name | [2-(3-fluorobenzoyl)phenyl] acetate |

| Appearance | Expected to be a crystalline solid |

| CAS Number | Not readily available |

Predicted Spectroscopic Data

The spectroscopic signature of 2-Acetoxy-3'-fluorobenzophenone is key to its identification and characterization. The following are the expected spectral characteristics based on its structure and data from similar benzophenone derivatives.[3]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic protons: δ 7.0-8.0 ppm (complex multiplets). - Acetate methyl protons: δ 2.0-2.5 ppm (singlet). |

| ¹³C NMR | - Ketone carbonyl carbon: ~δ 195 ppm. - Ester carbonyl carbon: ~δ 170 ppm. - Aromatic carbons: δ 115-165 ppm (with C-F coupling). - Acetate methyl carbon: ~δ 20-25 ppm. |

| IR Spectroscopy | - Ketone C=O stretch: 1660-1690 cm⁻¹. - Ester C=O stretch: 1760-1770 cm⁻¹. - C-O stretch: 1000-1300 cm⁻¹. - C-F stretch: 1100-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 258. - Fragmentation patterns showing loss of the acetyl group (M-43) and cleavage around the carbonyl bridge. |

Synthesis of 2-Acetoxy-3'-fluorobenzophenone

The primary route for the synthesis of 2-Acetoxy-3'-fluorobenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, mediated by a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would proceed by reacting phenyl acetate with 3-fluorobenzoyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of 2-Acetoxy-3'-fluorobenzophenone via Friedel-Crafts acylation.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add 3-fluorobenzoyl chloride to the stirred suspension.[4]

-

Formation of Acylium Ion: Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the acylium ion complex.

-

Acylation: Add phenyl acetate dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Acetoxy-3'-fluorobenzophenone.

Potential for Fries Rearrangement

2-Acetoxy-3'-fluorobenzophenone, as a phenolic ester, can undergo the Fries rearrangement to yield hydroxyaryl ketones.[5][6][7] This reaction is typically catalyzed by Lewis or Brønsted acids and involves the migration of the acyl group to the ortho or para position of the phenol.[7][8] The regioselectivity of the rearrangement can often be controlled by reaction conditions such as temperature and solvent.[7]

Caption: Fries rearrangement of 2-Acetoxy-3'-fluorobenzophenone to its hydroxy isomers.

This rearrangement is significant as the resulting hydroxybenzophenones are valuable intermediates for the synthesis of various heterocyclic compounds and biologically active molecules.

Applications in Medicinal Chemistry and Organic Synthesis

Substituted benzophenones are foundational in the synthesis of a wide array of pharmacologically active compounds.[9] 2-Amino-substituted benzophenones, for instance, are key precursors for benzodiazepines, a class of drugs with sedative, anxiolytic, and anticonvulsant properties.[10][11]

While 2-Acetoxy-3'-fluorobenzophenone itself is not a known therapeutic agent, its structure makes it a highly valuable intermediate:

-

Precursor to Aminobenzophenones: The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be converted to an amino group. The resulting 2-amino-3'-fluorobenzophenone would be a direct precursor for the synthesis of novel fluorinated benzodiazepines or other CNS-active agents.[11]

-

Scaffold for Bioactive Molecules: The benzophenone core is a common motif in various bioactive compounds. The specific substitution pattern of 2-Acetoxy-3'-fluorobenzophenone allows for further functionalization to explore structure-activity relationships in drug discovery programs.

-

Intermediate for Heterocyclic Synthesis: The carbonyl group and the activated aromatic rings provide multiple reaction sites for the construction of heterocyclic systems like quinolines, acridines, and xanthones.

Conclusion

2-Acetoxy-3'-fluorobenzophenone is a versatile synthetic intermediate with significant potential in the fields of organic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. The presence of the acetoxy and fluoro substituents provides handles for further chemical transformations, making it a valuable building block for the synthesis of novel pharmaceuticals and other functional materials. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic utility.

References

-

Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Fries rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem. (n.d.). Retrieved from [Link]

- CN1690042A - Preparation method of 2-amino-4'-fluoro-benzophenone - Google Patents. (n.d.).

-

3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem. (n.d.). Retrieved from [Link]

-

Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations - PMC - NIH. (n.d.). Retrieved from [Link]

- A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenone and its Derivatives. (2018). Asian Journal of Organic & Medicinal Chemistry, 3(1), 1-8.

- US3439016A - 2-amino-2' and 4'-cyanobenzophenones - Google Patents. (n.d.).

-

Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g) - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Acetoxy-3'-fluorobenzophenone | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. Fries Rearrangement [sigmaaldrich.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. asianpubs.org [asianpubs.org]

- 10. US3439016A - 2-amino-2' and 4'-cyanobenzophenones - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and History of Fluorinated Benzophenones

Abstract

The introduction of fluorine into organic molecules has consistently proven to be a transformative strategy in the fields of medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive technical overview of the discovery and historical development of fluorinated benzophenones, a class of compounds that exemplifies the profound impact of fluorine substitution. We will explore the evolution of synthetic methodologies, from classical Friedel-Crafts acylations to modern iterative nucleophilic aromatic substitution and cross-coupling strategies. Key milestones, structure-activity relationships, and the expansion of their application from polymer precursors to potent bioactive agents and advanced materials will be detailed. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for the synthesis of these vital compounds.

Introduction: The Strategic Value of Fluorination

The benzophenone scaffold is a ubiquitous and valuable motif in organic chemistry, found in numerous natural products, pharmaceuticals, and industrial chemicals.[1][2] Its unique diaryl ketone structure provides a rigid, yet conformationally adaptable, three-dimensional framework that is amenable to extensive functionalization.[2] The strategic incorporation of fluorine atoms onto this scaffold dramatically alters its physicochemical properties, a concept that has been leveraged to great effect in modern chemistry.

Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond impart unique characteristics to organic molecules.[2][3] In the context of benzophenones, fluorination can:

-

Modulate Lipophilicity and Metabolic Stability: The C-F bond is exceptionally stable to metabolic oxidation, enhancing the pharmacokinetic profile of drug candidates.[4]

-

Alter Electronic Properties: Fluorine's strong electron-withdrawing nature can influence the reactivity of the aromatic rings and the polarity of the carbonyl group.

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets, leading to increased potency and selectivity of bioactive molecules.[2]

-

Tune Photophysical Properties: Fluorination can significantly enhance the photostability and spectroscopic properties of fluorophores, leading to brighter and more robust imaging agents.[4][5][6]

This guide traces the historical trajectory of fluorinated benzophenones, from their initial synthesis to their current status as high-value intermediates and active compounds in a multitude of advanced applications.

Early Synthetic Approaches: The Friedel-Crafts Acylation Era

The primary and most historically significant method for synthesizing benzophenones is the Friedel-Crafts acylation .[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[7] Early syntheses of fluorinated benzophenones relied heavily on this classic transformation.

A archetypal example is the synthesis of 4,4'-difluorobenzophenone , a key monomer for the high-performance polymer polyether ether ketone (PEEK).[9] The synthesis involves the acylation of fluorobenzene with p-fluorobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃).[9]

Causality and Limitations of Friedel-Crafts Acylation

Why it was chosen: The Friedel-Crafts acylation was the workhorse reaction for aromatic ketone synthesis due to its conceptual simplicity and the use of readily available starting materials. For relatively simple, symmetric molecules like 4,4'-difluorobenzophenone, it remains an effective industrial method.[9]

Inherent Limitations: Despite its utility, the classical Friedel-Crafts acylation has significant drawbacks that drove the development of new synthetic methods:

-

Harsh Conditions: The reaction requires stoichiometric or even excess amounts of strong, moisture-sensitive Lewis acids like AlCl₃, which can be difficult to handle and generate significant acidic waste.[10]

-

Poor Regioselectivity: When the aromatic substrate has multiple substitution sites, the reaction often yields a mixture of isomers that are difficult to separate. This is particularly problematic for the synthesis of complex, unsymmetrically substituted benzophenones required for pharmaceutical applications.[11]

-

Substrate Scope: The reaction fails with strongly deactivated aromatic rings and can be complicated by side reactions with sensitive functional groups.

These limitations made it challenging to access specific, highly functionalized fluorinated benzophenones, necessitating the exploration of more sophisticated and selective synthetic strategies.

Detailed Protocol: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

This compound is a crucial intermediate for anxiolytic drugs like flurazepam.[11] Its synthesis highlights the application of Friedel-Crafts acylation on a more complex, substituted aniline.

Reaction: Friedel-Crafts Acylation of p-chloroaniline with o-fluorobenzoyl chloride. Reactants:

-

p-Chloroaniline

-

o-Fluorobenzoyl chloride

-

Zinc chloride (ZnCl₂) (Lewis Acid Catalyst)

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, suspend anhydrous zinc chloride in the solvent.

-

Add o-fluorobenzoyl chloride to the suspension and stir to allow the formation of the catalyst-acyl chloride complex.

-

Slowly add p-chloroaniline to the mixture. The amino group is a strong ortho-, para-director, but acylation occurs at the position para to the amino group due to steric hindrance.[11]

-

Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex and protonate the product.

-

The product can then be isolated via extraction and purified by recrystallization or column chromatography.

Causality: Zinc chloride is often chosen over the more reactive aluminum chloride when dealing with substrates containing basic groups like amines, as it is a milder Lewis acid and reduces side reactions.[11]

The Evolution of Synthesis: Modern Methodologies

The demand for structurally diverse and complex fluorinated benzophenones, particularly for drug discovery and materials science, spurred the development of more versatile and selective synthetic methods.

Iterative Nucleophilic Aromatic Substitution (SNAr)

For highly fluorinated aromatic systems, the fluorine atoms themselves become leaving groups, enabling a powerful strategy based on Nucleophilic Aromatic Substitution (SNAr) . This approach is particularly effective for polyfluorinated benzophenones.

A notable example is the synthesis of various fluorinated benzophenones, xanthones, and acridones from bis(2,4,5-trifluorophenyl)methanone.[5][6] This hexafluorobenzophenone is synthesized via a Grignard reaction followed by oxidation.[12] It then serves as a platform for sequential SNAr reactions.

Causality: The fluorine atoms at the 4 and 4' positions of bis(2,4,5-trifluorophenyl)methanone are the most reactive towards nucleophiles due to activation by the para-carbonyl group.[12] This allows for selective, sequential substitutions. The less reactive fluorines at the 2 and 2' positions can then be displaced in a subsequent intramolecular cyclization step to form heterocycles like xanthones and acridones.[4][5] This iterative approach provides scalable access to a wide variety of known and novel fluorinated compounds.[6][12]

Other Modern Synthetic Routes

Beyond classical methods, several other strategies are now employed:

-

Grignard and Organolithium Reactions: The reaction of fluorinated Grignard reagents with fluorinated benzoyl chlorides or aldehydes offers a direct route to specific isomers.[13]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling, which pairs an arylboronic acid with an aryl halide, provide exceptional control over the final structure, though they are more common for other biaryl ketones.

-

Oxidation of Diphenylmethanes: A two-step process involving the acid-catalyzed reaction of fluorobenzene with formaldehyde to form difluorodiphenylmethane, followed by oxidation (e.g., with nitric acid), can also yield 4,4'-difluorobenzophenone.[14]

Applications: From Polymers to Pharmaceuticals and Beyond

The history of fluorinated benzophenones is defined by the expansion of their applications, driven by the unique properties imparted by fluorine.

High-Performance Polymers

As mentioned, 4,4'-difluorobenzophenone is a critical monomer for PEEK, a high-performance thermoplastic renowned for its thermal stability, chemical resistance, and excellent mechanical properties.[9] The polymer is formed by the reaction of 4,4'-difluorobenzophenone with salts of 1,4-benzenediol.[9]

Medicinal Chemistry

The benzophenone scaffold is prevalent in medicinal chemistry, and fluorination has been a key strategy for optimizing drug candidates.[1]

-

Anxiolytics: Intermediates like 2-amino-5-chloro-2'-fluorobenzophenone are vital for synthesizing benzodiazepine drugs.[11]

-

Anticancer Agents: Fluorinated benzophenone-thiazole derivatives have been synthesized and screened for their ability to inhibit Vascular Endothelial Growth Factor (VEGF-A), a key mediator of tumor angiogenesis.[1]

-

Neurodegenerative Diseases: Fluorinated benzophenone derivatives have been investigated as multi-potent agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[1]

-

Kinase Inhibitors: The unique twisted structure of the benzophenone core has been exploited in designing kinase inhibitors. Fluorination can enhance binding interactions within the ATP-binding pocket of kinases like Protein Kinase C (PKC), improving isozyme selectivity.[2]

Agrochemicals

4-Fluorobenzophenone is a versatile intermediate for fungicides, particularly triazole fungicides like Flusilazole and Fluquinconazole.[15] The fluorine atom enhances the metabolic stability and binding affinity of these molecules to their target enzyme, C14-demethylase, which is crucial for ergosterol synthesis in fungi.[15]

Advanced Materials

The unique photophysical properties of fluorinated compounds have led to their use in advanced materials:

-

OLEDs: Fluorinated benzophenones are used to create host materials for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs).[16] These materials are often synthesized via nucleophilic substitution reactions between a fluorinated benzophenone and an amine-containing compound.[16]

-

Photoinitiators: Benzophenone itself is a classic photoinitiator. Fluorinated derivatives are explored for photopolymerization applications, including 3D printing.[17]

-